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Compound of Interest

3-Methyl-4-(pyrrolidin-1-
Compound Name:
yl)benzaldehyde

cat. No.: B1305916

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-
Methyl-4-pyrrolidin-1-yl-benzaldehyde, a versatile intermediate compound with potential
applications in pharmaceutical development, particularly in the synthesis of novel therapeutics.
While some physical and chemical data are available, detailed experimental protocols and
biological activity data remain limited in publicly accessible literature.

Core Chemical Properties

3-Methyl-4-pyrrolidin-1-yl-benzaldehyde is a substituted aromatic aldehyde featuring a
pyrrolidine ring, which enhances its reactivity and potential for creating diverse molecular
scaffolds.

Table 1: Physicochemical Properties of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde
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Property Value Source
CAS Number 461033-80-7 [1][2]
Molecular Formula C12H1sNO [1][2]
Molecular Weight 189.26 g/mol [11[2]
Appearance Tan solid [3]
Melting Point 27-31 °C [3]
Boiling Point Data not available

Solubility Data not available

Purity > 99% (Assay) [3]
Storage Store at 0-8 °C [3]
Hazard Irritant [1]

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Methyl-4-pyrrolidin-1-yl-
benzaldehyde are not readily available in published literature. However, based on the chemical
structure, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Peaks/Signals

Signals corresponding to aromatic protons, the
1H NMR aldehyde proton (~9-10 ppm), the methyl group

protons, and the pyrrolidine ring protons.

Resonances for the aldehyde carbonyl carbon
13C NMR (~190 ppm), aromatic carbons, the methyl

carbon, and the carbons of the pyrrolidine ring.

Characteristic absorption bands for the
aldehyde C-H stretch (~2700-2800 cm™1), a
strong C=0 stretch (~1680-1700 cm~1), and C-

N stretching vibrations.

IR Spectroscopy

A molecular ion peak corresponding to the
M Spect . molecular weight (189.26), along with
ass Spectrometr
P Y fragmentation patterns typical of a substituted

benzaldehyde.

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of 3-
Methyl-4-pyrrolidin-1-yl-benzaldehyde are not detailed in the available literature. However, a
general synthetic approach for analogous substituted benzaldehydes can be conceptualized.

General Synthesis Approach: Nucleophilic Aromatic
Substitution

A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable
starting material, such as 4-fluoro-3-methylbenzaldehyde, with pyrrolidine.

Reaction:
lllustrative Experimental Protocol:

o Reaction Setup: To a solution of 4-fluoro-3-methylbenzaldehyde in a suitable aprotic polar
solvent (e.g., DMSO or DMF), add an excess of pyrrolidine and a non-nucleophilic base
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(e.g., K2COs or EtsN).

Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an
elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer
chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with
water. Extract the product into an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel.

Analytical Methodologies

Purity Assessment: The purity of the synthesized compound would typically be determined
using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18)
and a mobile phase gradient of water and acetonitrile containing a small amount of
trifluoroacetic acid.

Structural Confirmation: The identity of the compound would be confirmed by *H NMR, 13C
NMR, and mass spectrometry, comparing the obtained data with the expected values.

Biological Activity and Applications

The literature suggests that 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde is a valuable intermediate

in the synthesis of pharmaceuticals, with potential applications in the development of

therapeutic agents for neurological disorders.[3] The pyrrolidine moiety is a common scaffold in

drug discovery and is present in numerous FDA-approved drugs.[4][5] However, no specific

biological data, such as in vitro or in vivo studies, mechanism of action, or identification of

specific molecular targets for this particular compound, are publicly available. Its role appears

to be primarily as a building block for the synthesis of more complex, biologically active

molecules.[3]

Visualizations
Hypothetical Synthesis Workflow
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The following diagram illustrates a potential workflow for the synthesis and purification of 3-
Methyl-4-pyrrolidin-1-yl-benzaldehyde.

Start: Starting Materials
(4-fluoro-3-methylbenzaldehyde, Pyrrolidine)
[Nucleophilic Aromatic Substitutior)

[Aqueous Work-up & ExtractiorD
[Column Chromatographa

Spectroscopic Analysis
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>
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Caption: Hypothetical synthesis and purification workflow.

lllustrative Signaling Pathway Involvement

Given its potential use in developing treatments for neurological disorders, a molecule derived
from this compound could hypothetically modulate a key signaling pathway, such as a G-
protein coupled receptor (GPCR) pathway.
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Caption: lllustrative GPCR signaling pathway modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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